molecular formula C8H10ClN3O B1459021 4-Chloro-6-(dimethylamino)-2-methylpyrimidine-5-carbaldehyde CAS No. 1508628-83-8

4-Chloro-6-(dimethylamino)-2-methylpyrimidine-5-carbaldehyde

Cat. No.: B1459021
CAS No.: 1508628-83-8
M. Wt: 199.64 g/mol
InChI Key: GJNOTJORKQIBQS-UHFFFAOYSA-N
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Description

4-Chloro-6-(dimethylamino)-2-methylpyrimidine-5-carbaldehyde is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3

Mechanism of Action

Target of Action

Similar compounds such as pyrimidopyrimidines have been found to exhibit significant antitumor activity , suggesting potential targets could be involved in cell proliferation and growth pathways.

Biochemical Pathways

Given the potential antitumor activity of related compounds , it’s possible that this compound could affect pathways related to cell growth and proliferation.

Result of Action

Based on the potential antitumor activity of related compounds , it’s plausible that this compound could induce changes in cell growth and proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(dimethylamino)-2-methylpyrimidine-5-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2,4,6-trichloropyrimidine.

    Dimethylation: The introduction of the dimethylamino group is achieved through nucleophilic substitution reactions. For example, 2,4,6-trichloropyrimidine can be reacted with dimethylamine under controlled conditions to yield 4,6-dichloro-2-(dimethylamino)pyrimidine.

    Methylation: The methyl group is introduced at the 2-position using methylating agents such as methyl iodide or dimethyl sulfate.

    Formylation: The formyl group is introduced at the 5-position through formylation reactions, often using reagents like Vilsmeier-Haack reagent (a combination of DMF and POCl3).

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(dimethylamino)-2-methylpyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 4-position can be substituted by various nucleophiles, such as amines, thiols, and alkoxides.

    Oxidation: The aldehyde group at the 5-position can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like dimethylamine, thiols, and alkoxides under basic conditions.

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: 4-Chloro-6-(dimethylamino)-2-methylpyrimidine-5-carboxylic acid.

    Reduction: 4-Chloro-6-(dimethylamino)-2-methylpyrimidine-5-methanol.

Scientific Research Applications

4-Chloro-6-(dimethylamino)-2-methylpyrimidine-5-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer, antiviral, and antimicrobial agents.

    Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.

    Materials Science: The compound is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-(dimethylamino)-2-methylpyrimidine: Lacks the aldehyde group at the 5-position.

    4-Chloro-6-(dimethylamino)-2-methylpyrimidine-5-methanol: The aldehyde group is reduced to an alcohol.

    4-Chloro-6-(dimethylamino)-2-methylpyrimidine-5-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid.

Uniqueness

4-Chloro-6-(dimethylamino)-2-methylpyrimidine-5-carbaldehyde is unique due to the presence of both the dimethylamino group and the aldehyde group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

4-chloro-6-(dimethylamino)-2-methylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c1-5-10-7(9)6(4-13)8(11-5)12(2)3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNOTJORKQIBQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)C=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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